molecular formula C20H20N6O2 B5781611 2,5-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

2,5-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

Cat. No. B5781611
M. Wt: 376.4 g/mol
InChI Key: VKMGHUOPCFGYRR-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry.

Scientific Research Applications

2,5-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been extensively studied for its potential applications in various fields, including medicine and biochemistry. It has been shown to possess antitumor, antifungal, and antibacterial properties. Additionally, it has been investigated for its potential as a fluorescent probe for detecting metal ions.

Mechanism of Action

The exact mechanism of action of 2,5-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is not fully understood. However, studies have suggested that it may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It may also inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects:
In addition to its antitumor, antifungal, and antibacterial properties, 2,5-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been shown to possess antioxidant and anti-inflammatory properties. It has also been investigated for its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone in lab experiments is its potential as a fluorescent probe for detecting metal ions. Additionally, its antitumor, antifungal, and antibacterial properties make it a promising candidate for developing new drugs. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for research on 2,5-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone. One area of interest is its potential as a neuroprotective agent, which may have implications for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicine and biochemistry.

Synthesis Methods

The synthesis of 2,5-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves the reaction between 2,5-dimethoxybenzaldehyde and 8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.

properties

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-4-12-5-7-16-15(9-12)18-19(22-16)23-20(26-24-18)25-21-11-13-10-14(27-2)6-8-17(13)28-3/h5-11H,4H2,1-3H3,(H2,22,23,25,26)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMGHUOPCFGYRR-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine

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